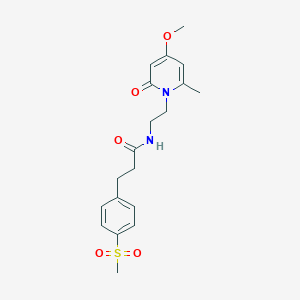
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of compounds that have been explored for various chemical properties and biological activities. The synthesis and characterization of similar compounds often involve complex chemical reactions, aiming to elucidate their structural, chemical, and physical attributes for potential applications in different fields, excluding direct drug use or dosage information as requested.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from basic chemical precursors to the final compound. For instance, the halogenated hydrocarbon amination reaction was used in synthesizing a structurally similar compound, showcasing the complexity and precision required in chemical synthesis processes (Bai et al., 2012).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and spectroscopic methods, plays a crucial role in determining the conformation, configuration, and overall molecular geometry of compounds. Spectroscopic and theoretical studies have revealed the existence of different conformers and their stability in solution, highlighting the intricate details of molecular structure (Olivato et al., 2009).
Chemical Reactions and Properties
Chemical properties, including reactivity with other compounds, and the formation of derivatives through reactions such as cycloadditions or substitution reactions, are vital for understanding the chemical versatility and potential applications of a compound. Studies on similar compounds have explored their reactivity and potential in synthesizing heterocyclic systems, which are crucial in various chemical domains (Selič et al., 1997).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystal structure, are essential for practical applications and handling of the compound. X-ray powder diffraction data, for instance, provides insights into the crystal structure, which is crucial for understanding the material's properties and potential applications (Qing Wang et al., 2017).
科学的研究の応用
Biochemical Applications
One study demonstrates the use of microbial-based biocatalytic systems for the production of mammalian metabolites of LY451395, a compound similar to N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide. This approach is vital for the structural characterization of metabolites by nuclear magnetic resonance spectroscopy, enhancing the understanding of the compound's metabolism and interaction within biological systems (Zmijewski et al., 2006).
Pharmaceutical Research
Research into the antimicrobial activities of thiazole derivatives provides insights into the potential pharmaceutical applications of related compounds. For example, the synthesis of fused thiazole derivatives has shown in vitro antimicrobial activity against various bacterial and fungal isolates, indicating the potential for developing new antimicrobial agents from similar structures (Wardkhan et al., 2008).
Environmental Science
In the context of environmental science, studies on the degradation pathways of sulfonylurea herbicides, which share a similar sulfonyl functional group, provide insights into the environmental fate and breakdown mechanisms of such compounds. For instance, the microbial degradation of chlorimuron-ethyl by Aspergillus niger highlights the role of fungi in the bioremediation of sulfonylurea-contaminated environments (Sharma et al., 2012).
Chemical Synthesis
Another study illustrates the use of N-Ethyl-5-phenylisoxazolium 3-sulfonate as a reagent for nucleophilic side chains of proteins, demonstrating the chemical versatility and reactivity of compounds with similar sulfonyl and amide groups. This research contributes to the broader understanding of chemical reactivity and potential applications in synthetic chemistry (Llamas et al., 1986).
特性
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-3-(4-methylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-14-12-16(26-2)13-19(23)21(14)11-10-20-18(22)9-6-15-4-7-17(8-5-15)27(3,24)25/h4-5,7-8,12-13H,6,9-11H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABYPDKMGSKZNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)CCC2=CC=C(C=C2)S(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-N-[2-(morpholin-4-yl)ethyl]-1-benzofuran-3-carboxamide](/img/structure/B2497320.png)
![5-[(5S*,9R*)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-ylmethyl]-thiophene-3-carboxylic acid methyl ester](/img/structure/B2497321.png)
![3-(4-methoxyphenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2497323.png)
![N-(3-(1H-imidazol-1-yl)propyl)-2-(4-fluorophenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2497325.png)
![1'-(2-methylquinoline-8-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one](/img/structure/B2497326.png)


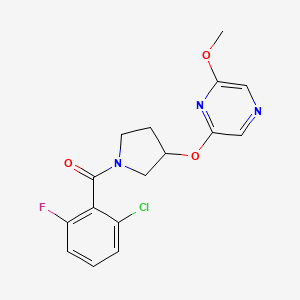
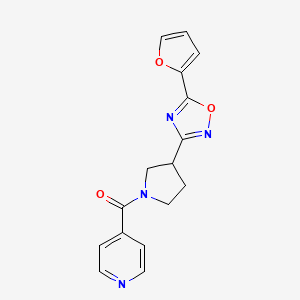

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone](/img/structure/B2497337.png)
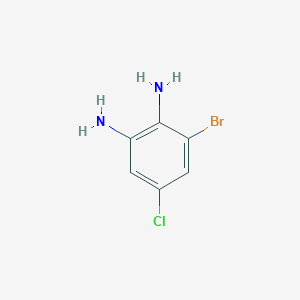
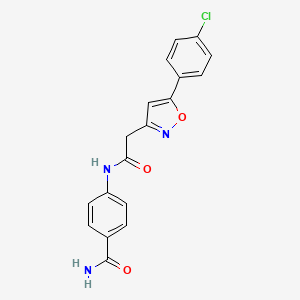
![Ethyl 3-{[(3,4-difluorophenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2497343.png)